3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride
Overview
Description
3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride, also known as this compound, is a useful research compound. Its molecular formula is C11H6Cl2FNO2 and its molecular weight is 274.07 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Heterocyclic Compound Synthesis
Heterocyclic compounds, including isoxazolone derivatives, show significant biological and medicinal properties, making them excellent intermediates for the synthesis of numerous heterocycles. A literature review highlights the synthesis of 4-arylmethylideneisoxazol-5(4H)-ones through a reaction among aromatic aldehydes, ethyl acetoacetate, and hydroxylamine hydrochloride, catalyzed by K2CO3. This method is noted for its simplicity and environmental friendliness, suggesting a potential pathway for synthesizing derivatives of the specified compound for research applications in medicinal chemistry and organic synthesis (Laroum et al., 2019).
Fluorescent Chemosensors
Fluorophoric platforms, such as 4-Methyl-2,6-diformylphenol (DFP), have been extensively studied for their high selectivity and sensitivity in detecting various analytes, including metal ions and neutral molecules. The development of DFP-based fluorescent chemosensors could provide a foundation for exploring the fluorescent properties of related compounds, including the one , for applications in chemical sensing and environmental monitoring (Roy, 2021).
Catalytic Applications
The review of electrochemical technology with Lewis acidic haloaluminate room-temperature ionic liquids (RTILs) presents an overview of advancements in electroplating and energy storage. This suggests potential catalytic or electrocatalytic applications of related compounds, especially in synthesizing new materials or in energy storage technologies (Tsuda, Stafford, & Hussey, 2017).
Environmental Remediation
A comprehensive review of polychlorinated biphenyls (PCBs) in contaminated soils and sediments discusses the most frequent remediation solutions, including microbial degradation and chemical reagents. This indicates a potential research avenue for the specified compound in environmental remediation, particularly if its derivatives show similar or enhanced properties for degrading persistent organic pollutants (Jing, Fusi, & Kjellerup, 2018).
Safety and Hazards
Properties
IUPAC Name |
3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6Cl2FNO2/c1-5-8(11(13)16)10(15-17-5)9-6(12)3-2-4-7(9)14/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJCUKCOLGJDGGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6Cl2FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40219518 | |
Record name | 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40219518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69399-79-7 | |
Record name | 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=69399-79-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fcmic chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069399797 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40219518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.242 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FCMIC CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/93Q1R37JBY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the significance of synthesizing 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride?
A: While the abstract doesn't delve into specific applications, the presence of a reactive carbonyl chloride group suggests this compound is likely an intermediate for synthesizing other, potentially more complex molecules. [] It could be used to introduce the specific isoxazole-containing fragment into various structures through reactions with amines, alcohols, or other nucleophiles.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.